molecular formula C17H15ClN4O3 B11447940 1-(3-chlorophenyl)-6-(furan-2-ylmethyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

1-(3-chlorophenyl)-6-(furan-2-ylmethyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11447940
M. Wt: 358.8 g/mol
InChI Key: QBPNPWHBWDEXLA-UHFFFAOYSA-N
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Description

1-(3-CHLOROPHENYL)-6-[(FURAN-2-YL)METHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that features a chlorophenyl group, a furan ring, and a diazinopyrimidine core

Preparation Methods

The synthesis of 1-(3-CHLOROPHENYL)-6-[(FURAN-2-YL)METHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chlorophenyl and furan intermediates, which are then coupled with the diazinopyrimidine core under specific reaction conditions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or ammonia.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(3-CHLOROPHENYL)-6-[(FURAN-2-YL)METHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl and furan groups may play a role in binding to these targets, while the diazinopyrimidine core may be involved in the overall activity. The exact pathways and molecular interactions depend on the specific application and target being studied .

Comparison with Similar Compounds

Similar compounds to 1-(3-CHLOROPHENYL)-6-[(FURAN-2-YL)METHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE include other diazinopyrimidine derivatives and compounds with similar functional groups. These compounds may share some properties but differ in their specific activities and applications. For example, other diazinopyrimidine derivatives may have different substituents that alter their binding affinity or reactivity .

Properties

Molecular Formula

C17H15ClN4O3

Molecular Weight

358.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-6-(furan-2-ylmethyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C17H15ClN4O3/c18-11-3-1-4-12(7-11)22-15-14(16(23)20-17(22)24)9-21(10-19-15)8-13-5-2-6-25-13/h1-7,19H,8-10H2,(H,20,23,24)

InChI Key

QBPNPWHBWDEXLA-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NCN1CC3=CC=CO3)N(C(=O)NC2=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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